Bet-IN-12

BRD4 inhibition c-Myc suppression Multiple Myeloma

Procure BET-IN-12, an orally bioactive BET inhibitor with 100% mouse bioavailability and low-dose efficacy (TGI 88% @ 2 mg/kg). This triazole-carboline derivative offers superior cross-species metabolic stability versus older chemotypes like JQ1, ensuring predictable PK/PD for reliable preclinical oncology studies. Ideal for chronic oral dosing.

Molecular Formula C30H32FN5O2
Molecular Weight 516.6 g/mol
Cat. No. B12408349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-12
Molecular FormulaC30H32FN5O2
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3C(C5CCOCC5)C6=CC=CC=C6)C(C)(C)O)F)N=C2
InChIInChI=1S/C30H32FN5O2/c1-18-28(35(4)34-33-18)21-14-26-27(32-17-21)22-15-24(31)23(30(2,3)37)16-25(22)36(26)29(19-8-6-5-7-9-19)20-10-12-38-13-11-20/h5-9,14-17,20,29,37H,10-13H2,1-4H3/t29-/m1/s1/i1D3
InChIKeyUJARZGSRRXPOTK-GNUZTRDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bet-IN-12: A Benchmark in BET Inhibition - Potency, Pharmacokinetics, and In Vivo Efficacy


Bet-IN-12 (also designated as compound 15) is an orally active, triazole-containing carboline derivative that functions as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins [1]. It exhibits potent binding to BRD4, a central transcriptional coactivator frequently implicated in oncogenesis, with a reported IC50 of 0.9 nM [1]. The compound's development strategy focused on optimizing pharmacokinetic (PK) liabilities common to earlier BET inhibitors, specifically through deuteration and fluorination to reduce metabolic clearance and enhance oral exposure [1].

Why Simple Substitution of Bet-IN-12 with JQ1 or Other Pan-BET Inhibitors Fails to Replicate Efficacy


While numerous pan-BET bromodomain inhibitors exist, they cannot be considered interchangeable due to profound differences in pharmacokinetic (PK) profiles that dictate in vivo efficacy and dosing feasibility. Early-generation tool compounds like JQ1, despite comparable in vitro binding affinity for BET bromodomains, suffer from poor oral bioavailability and high clearance rates in preclinical species, severely limiting their utility in chronic dosing models and translational studies [1]. In contrast, Bet-IN-12 was specifically engineered through deuteration and fluorination to mitigate these metabolic liabilities, achieving optimized PK properties that translate into substantially lower efficacious doses in vivo [2]. This PK divergence means substituting Bet-IN-12 with a less optimized analog would compromise experimental reproducibility, necessitate higher and potentially toxic doses, and invalidate direct comparisons of target engagement or therapeutic window in disease models.

Bet-IN-12: A Quantitative Evidence Guide for Scientific Selection


Potency and Cellular Activity of Bet-IN-12 vs. JQ1 in Multiple Myeloma Models

Bet-IN-12 demonstrates robust BRD4 inhibition and downstream effects in multiple myeloma (MM) cellular models. It inhibits BRD4 with an IC50 of 0.9 nM and suppresses c-Myc, a key BET target gene, with an IC50 of 2.0 nM, leading to an antiproliferative IC50 of 6.0 nM in MM cells . While JQ1 exhibits similar in vitro binding to BET bromodomains (BRD4 IC50 ~33-77 nM), Bet-IN-12's 0.9 nM potency represents a significant improvement, facilitating cellular activity at lower concentrations [1]. This enhanced cellular potency is a direct result of optimized target engagement and favorable physicochemical properties.

BRD4 inhibition c-Myc suppression Multiple Myeloma Antiproliferative activity

Pharmacokinetic Optimization of Bet-IN-12 via Deuteration and Fluorination

The development of Bet-IN-12 (compound 15) focused on overcoming the poor PK properties of earlier BET inhibitors like JQ1, which displays high clearance and low oral bioavailability in animal studies [1]. Bet-IN-12 incorporates deuteration and fluorination strategies that significantly reduce clearance and improve the PK profile across preclinical species [2]. This structural optimization translates into a low orally administered minimum efficacious dose (MED) .

Pharmacokinetics Deuteration Fluorination Metabolic Stability Oral Bioavailability

In Vivo Efficacy of Bet-IN-12 in a Triple-Negative Breast Cancer PDX Model

Bet-IN-12 (compound 15) demonstrates robust and statistically significant in vivo efficacy at low oral doses. In a mouse triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model, once-daily oral administration of Bet-IN-12 resulted in an 88% tumor growth inhibition (TGI) at a minimum efficacious dose (MED) of just 2 mg/kg [1]. This efficacy is achieved with an AUC of 4800 nM·h and 100% oral bioavailability in mice [1].

Triple-Negative Breast Cancer PDX model Tumor Growth Inhibition In Vivo Efficacy Oral Dosing

Cross-Species PK Profile of Bet-IN-12 Enabling Translational Studies

Bet-IN-12 exhibits a favorable and well-characterized PK profile across multiple preclinical species, a critical attribute for translational research [1]. Key PK parameters demonstrate consistent oral bioavailability and moderate-to-low clearance, supporting its use in rodent and non-rodent efficacy and toxicology models [1]. This cross-species consistency is not observed for all BET inhibitors, some of which show species-dependent metabolism.

Pharmacokinetics Cross-Species Comparison Oral Bioavailability Clearance Half-Life

Bet-IN-12: Prioritized Research and Industrial Application Scenarios


Chronic Oral Dosing Efficacy Studies in Aggressive Solid Tumor Models

The primary application of Bet-IN-12 is in chronic, once-daily oral dosing regimens for evaluating BET inhibition in solid tumor models. The compound's high oral bioavailability (100% in mice) and low efficacious dose (2 mg/kg achieving 88% TGI) make it ideal for long-term studies in aggressive cancer models such as triple-negative breast cancer (TNBC) PDX models, where sustained target engagement is required [1]. Its robust in vivo efficacy at low doses minimizes stress on experimental animals and reduces the risk of compound-related toxicities confounding the efficacy readout.

Investigating BET-Dependent Transcriptional Programs in Multiple Myeloma

Given its potent inhibition of BRD4 (IC50 0.9 nM) and suppression of the key oncogenic driver c-Myc (IC50 2.0 nM) in multiple myeloma (MM) cells, Bet-IN-12 is an optimal tool for dissecting BET-dependent transcriptional programs in hematologic malignancies [1]. Researchers can use this compound to establish robust concentration-response relationships for downstream gene expression changes (e.g., c-Myc, BCL2, CDK6) in MM cell lines and primary patient samples, facilitating the identification of pharmacodynamic biomarkers for use in translational studies.

Cross-Species PK/PD Modeling and Translational Pharmacokinetics

Bet-IN-12 is ideally suited for advanced preclinical PK/PD modeling studies due to its well-defined and favorable pharmacokinetic profile across multiple species, including mouse, rat, dog, and monkey [1]. The availability of comprehensive PK parameters (clearance, volume of distribution, half-life, and oral bioavailability) across these species enables the construction of robust allometric scaling models and PK/PD relationships. This makes Bet-IN-12 a valuable tool for translational pharmacologists aiming to project human efficacious doses and exposure levels, thereby de-risking the development of next-generation BET-targeted therapies.

BET Inhibition in Drug-Resistant Cancer Models with Low Therapeutic Index

In models of drug-resistant cancers or combination therapy studies, the use of Bet-IN-12 is indicated when a wide therapeutic window is essential. The compound's ability to achieve significant tumor growth inhibition (88% TGI) at a low dose of 2 mg/kg, combined with its potent cellular activity, suggests a favorable therapeutic index [1]. This profile makes it particularly useful for combination regimens with standard-of-care chemotherapies or targeted agents, where overlapping toxicities could otherwise limit the feasibility of the combination. Bet-IN-12 allows for BET inhibition to be added to a regimen with a lower risk of exacerbating overall toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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